1-Oleoyl lysophosphatidic acid sodium salt

Descripción general

Descripción

1-Oleoyl lysophosphatidic acid sodium salt is a naturally occurring phospholipid that acts as an endogenous agonist of lysophospholipid receptors LPA1 and LPA2 . This compound is known for its role in inhibiting the differentiation of neural stem cells into neurons . It is widely distributed in various tissues and has significant biological activities, including cell proliferation, smooth muscle contraction, and platelet aggregation .

Métodos De Preparación

1-Oleoyl lysophosphatidic acid sodium salt can be prepared enzymatically from pure L-alpha-phosphatidic acid, dioleoyl . Another method involves the preparation from lysophosphatidylcholine using phospholipase D or from phosphatidic acid using phospholipase A2 . The compound is typically prepared in phosphate-buffered saline (PBS), pH 7.2, at a concentration of up to approximately 4 mg/mL . Industrial production methods may involve similar enzymatic processes, ensuring high purity and stability of the compound.

Análisis De Reacciones Químicas

Synthetic Pathways and Enzymatic Formation

1-Oleoyl LPA is primarily generated through enzymatic modifications of phospholipids:

Notes:

- PLA₂ is critical for producing LPA from phosphatidic acid by removing the sn-2 fatty acid .

- The oleoyl group at the sn-1 position is retained during these reactions, making it the predominant LPA species in serum .

Solubility and Physicochemical Behavior

The sodium salt form enhances aqueous solubility but requires specific handling:

Key observations:

- Micelle formation occurs above the CMC, necessitating sonication or albumin binding for biological studies .

- Hygroscopic nature requires storage at -20°C in desiccated conditions .

Enzymatic Degradation and Metabolism

LPA 18:1 is metabolized via lipid phosphate phosphatases (LPPs) and lysophospholipases:

Impact:

- Degradation pathways limit LPA’s half-life in biological systems, necessitating fresh preparation for experimental use .

Receptor Binding and Signaling

While primarily a biochemical interaction, LPA 18:1’s binding to receptors involves structural specificity:

Structural requirements:

- The cis-9 double bond in the oleoyl chain and sn-1 esterification are critical for receptor activation .

- Shortening the acyl chain (e.g., <C16) reduces bioactivity by >90% .

Chemical Stability and Reactivity

1-Oleoyl LPA sodium salt exhibits sensitivity to:

Aplicaciones Científicas De Investigación

1-Oleoyl lysophosphatidic acid sodium salt is known to mediate several biological effects through its interaction with G-protein-coupled receptors:

- Cell Proliferation and Differentiation : This compound has been shown to stimulate neuronal differentiation in neural progenitor cells, enhancing their growth and maturation . Conversely, it also inhibits the differentiation of human embryonic stem cell-derived neural stem cells into neurons, demonstrating its dual role in cellular development .

- Calcium Mobilization : It is the most potent analog for inducing calcium mobilization in various cell types, including A431 cells. This effect is crucial for processes such as cell migration and proliferation .

- Neurobehavioral Effects : Research indicates that this compound may influence emotional behaviors. In rodent models, administration of this compound led to increased anxiety-like behaviors and depression-like symptoms, suggesting its role in modulating neuropsychological states .

Neural Stem Cell Differentiation

A study demonstrated that this compound inhibits the formation of neurospheres from human embryonic stem cell-derived neural stem cells. This inhibition suggests potential applications in controlling stem cell differentiation for therapeutic purposes .

Emotional Behavior Modulation

In a behavioral study involving rats, the compound was administered intracerebroventricularly, revealing significant effects on anxiety and depression-related behaviors. The findings indicate that this lipid could serve as a target for developing treatments for mood disorders .

Microglial Activation

Research focused on microglial cells showed that this compound promotes polarization towards a pro-inflammatory phenotype. This polarization is critical in understanding neuroinflammatory responses and developing strategies for neurodegenerative diseases .

Applications in Cell Biology

Mecanismo De Acción

The mechanism of action of 1-Oleoyl lysophosphatidic acid sodium salt involves its interaction with lysophospholipid receptors LPA1 and LPA2 . Upon binding to these receptors, the compound activates various signaling pathways, including those involving G-proteins, phospholipase C, and adenylyl cyclase . These pathways lead to diverse biological effects such as cell proliferation, smooth muscle contraction, and platelet aggregation . The compound also inhibits the differentiation of neural stem cells into neurons by modulating specific molecular targets and pathways .

Comparación Con Compuestos Similares

1-Oleoyl lysophosphatidic acid sodium salt is unique due to its specific interaction with LPA1 and LPA2 receptors . Similar compounds include other species of lysophosphatidic acid, such as 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphate and 1-Oleoyl-sn-glycerol 3-phosphate sodium salt . These compounds share similar biological activities but may differ in their receptor affinities and specific biological effects .

Actividad Biológica

1-Oleoyl lysophosphatidic acid sodium salt (LPA) is a bioactive lipid that plays a crucial role in various biological processes. It is an endogenous agonist of the lysophosphatidic acid receptors LPA1 and LPA2, which are G-protein-coupled receptors involved in cellular signaling pathways. This compound has been extensively studied for its impact on cell proliferation, differentiation, migration, and survival across various cell types.

- Chemical Name : 1-O-9Z-Octadecenoyl-sn-glyceryl-3-phosphoric acid sodium salt

- Molecular Weight : 458.5 g/mol

- Structure : Contains oleic acid at the sn-1 position of the glycerol backbone.

Biological Activities

This compound exhibits a range of biological activities, including:

- Cell Proliferation : Promotes growth in various cell lines, particularly in cancer cells.

- Differentiation : Inhibits differentiation of neural stem cells (NSCs) into neurons, impacting neurogenesis and potentially influencing neurological conditions .

- Cell Migration : Enhances migration in cancer cells, particularly ovarian cancer, by activating pathways associated with epithelial-to-mesenchymal transition (EMT) .

- Calcium Mobilization : Induces intracellular calcium mobilization, crucial for various cellular functions including muscle contraction and neurotransmitter release .

The biological effects of this compound are mediated through its interaction with LPA receptors. Key signaling pathways involved include:

- PI3K-AKT Pathway : Promotes cell survival and growth.

- JAK-STAT Pathway : Involved in immune responses and cell proliferation.

- Hedgehog Signaling Pathway : Modulates stem cell behavior and cancer progression.

Ovarian Cancer Study

A study investigated the role of this compound in ovarian cancer cell migration. The findings revealed that LPA stimulates migration through activation of the Hedgehog pathway and inhibits autophagy, contributing to cancer malignancy. Resveratrol was shown to counteract these effects by restoring autophagy and inhibiting migration .

Neural Stem Cell Differentiation

Research demonstrated that LPA inhibits the differentiation of human embryonic stem cell-derived NSCs into neurons. This inhibition was linked to alterations in signaling pathways that typically promote neuronal differentiation .

Summary Table of Biological Activities

Propiedades

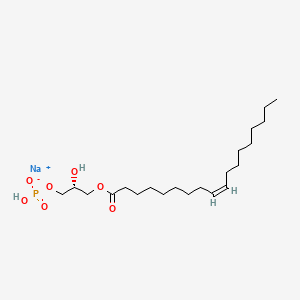

IUPAC Name |

sodium;[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26);/q;+1/p-1/b10-9-;/t20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRLSUFHELJJAB-JGSYTFBMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40NaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041061 | |

| Record name | (2R)-2-Hydroxy-3-(phosphonooxy)propyl (9Z)-9-octadecenoate sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325465-93-8 | |

| Record name | (2R)-2-Hydroxy-3-(phosphonooxy)propyl (9Z)-9-octadecenoate sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.